molecular formula C8H9F3N2O B13667343 (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1256811-10-5

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13667343
CAS No.: 1256811-10-5
M. Wt: 206.16 g/mol
InChI Key: SZGHRDYULDFXKL-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C8H9F3N2O It is a derivative of pyridine, featuring a methoxy group at the 3-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine.

    Amination Reaction: The 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine undergoes an amination reaction with an appropriate amine source, such as ammonia or methylamine, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate the function of specific biological pathways and targets.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • (5-(Trifluoromethyl)pyridin-2-yl)methanamine
  • 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1256811-10-5

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,3,12H2,1H3

InChI Key

SZGHRDYULDFXKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)CN

Origin of Product

United States

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